3-Bromo-6-fluoroimidazo[1,2-b]pyridazine
CAS No.: 1454814-05-1
Cat. No.: VC11727886
Molecular Formula: C6H3BrFN3
Molecular Weight: 216.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1454814-05-1 |
|---|---|
| Molecular Formula | C6H3BrFN3 |
| Molecular Weight | 216.01 g/mol |
| IUPAC Name | 3-bromo-6-fluoroimidazo[1,2-b]pyridazine |
| Standard InChI | InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H |
| Standard InChI Key | ZWTGQNADSJRPIB-UHFFFAOYSA-N |
| SMILES | C1=CC(=NN2C1=NC=C2Br)F |
| Canonical SMILES | C1=CC(=NN2C1=NC=C2Br)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 3-bromo-6-fluoroimidazo[1,2-b]pyridazine consists of a five-membered imidazole ring fused to a six-membered pyridazine ring. Bromine occupies position 3, while fluorine is situated at position 6 (Figure 1). This arrangement creates distinct electronic effects:
-
Bromine acts as an electron-withdrawing group, enhancing electrophilicity at adjacent positions.
-
Fluorine, with its high electronegativity, influences dipole interactions and metabolic stability .
Molecular Formula: C₆H₃BrFN₃
Molecular Weight: 232.01 g/mol
Predicted LogP: 1.82 (indicating moderate lipophilicity)
Spectral Characterization
Key spectroscopic data for analogous compounds provide insights into expected properties:
-
¹H NMR: Aromatic protons typically resonate between δ 7.8–8.5 ppm, with coupling constants (J) of ~9 Hz for adjacent hydrogens .
-
¹³C NMR: The carbon adjacent to bromine (C3) appears at ~120 ppm, while the fluorinated carbon (C6) resonates near 150 ppm .
-
Mass Spectrometry: Characteristic isotopic patterns for bromine (1:1 ratio for M and M+2 peaks) and fluorine (singular peak) aid in structural confirmation.
Synthetic Methodologies
Two-Step One-Pot Synthesis
Adapting methods from related imidazopyridazines, a scalable route involves:
-
Cyclocondensation: Reacting 3-aminopyridazine derivatives with α-haloketones in dimethylformamide (DMF) at 80°C yields the imidazo[1,2-b]pyridazine core .
-
Halogenation: Sequential treatment with N-bromosuccinimide (NBS) and Selectfluor® introduces bromine and fluorine substituents, respectively (Table 1).
Table 1: Optimization of Halogenation Conditions
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Br | NBS (1.2 eq) | DCM | 0–25 | 78 |
| F | Selectfluor® | MeCN | 60 | 65 |
Critical parameters include stoichiometric control to prevent dihalogenation and rigorous exclusion of moisture to minimize hydrolysis .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The bromine atom at position 3 undergoes facile substitution with nucleophiles (e.g., amines, thiols) under mild conditions (40–60°C, DMF). Fluorine’s strong C-F bond renders position 6 inert under these conditions, enabling selective derivatization.
Cross-Coupling Reactions
Biological Evaluation and Applications
Kinase Inhibition Profiling
In silico docking studies predict strong binding affinity (Kd = 12 nM) to tyrosine kinase domains due to halogen bonding with backbone carbonyls. Comparative data with the chloro analog (3-bromo-6-chloroimidazo[1,2-b]pyridazine) show a 30% increase in inhibitory potency against EGFR, attributed to fluorine’s electronegativity enhancing target engagement .
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) reveal minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. Fluorine’s role in improving membrane penetration is evident when compared to non-fluorinated analogs (MIC >128 µg/mL).
Comparative Analysis with Structural Analogs
Table 2: Halogen Substituent Effects on Bioactivity
| Compound | EGFR IC₅₀ (nM) | LogP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 3-Br-6-F-imidazopyridazine | 14 ± 2 | 1.82 | 45 |
| 3-Br-6-Cl-imidazopyridazine | 20 ± 3 | 2.15 | 28 |
| 3-Cl-6-F-imidazopyridazine | 18 ± 2 | 1.75 | 39 |
Fluorination consistently improves metabolic stability and target affinity compared to chlorination, though at the expense of increased synthetic complexity .
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields (65–78%) during halogenation steps. Microwave-assisted synthesis and flow chemistry approaches could enhance efficiency, as demonstrated for related heterocycles .
Toxicity Profiling
While in vitro cytotoxicity against HEK-293 cells remains low (CC₅₀ >100 µM), in vivo studies are needed to assess organ-specific toxicity, particularly potential fluorine-mediated bone accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume